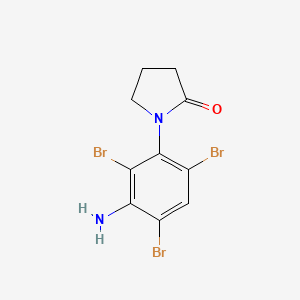
1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9Br3N2O and a molecular weight of 412.908 g/mol . This compound is known for its unique structure, which includes a pyrrolidin-2-one ring attached to a phenyl group substituted with three bromine atoms and an amino group. It is often used in early discovery research due to its rare and unique chemical properties .
准备方法
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 2, 4, and 6 positions of the phenyl ring . Industrial production methods may involve multi-step synthesis processes, including purification steps to achieve the desired purity and yield .
化学反应分析
1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amino group or other functional groups.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
科学研究应用
1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
作用机制
The mechanism of action of 1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and bromine atoms play a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors involved in key biological processes .
相似化合物的比较
1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:
- 1-(3-Bromo-4-methoxy-phenyl)pyrrolidin-2-one
- 1-(2-Bromo-phenyl)pyrrolidin-2-one
- 1-(3-Nitro-phenyl)pyrrolidin-2-one
- 1-(2,4,6-Trinitrophenyl)pyrrolidine
- 1-(3-Methoxy-phenyl)pyrrolidin-2-one
- 1-(4-Methoxy-phenyl)pyrrolidin-2-one
- 1-(4-Chloro-phenyl)pyrrolidin-2-one
- 1-(2-Chloro-phenyl)pyrrolidin-2-one .
These compounds share a similar pyrrolidin-2-one ring structure but differ in their substituents on the phenyl ring, which can significantly impact their chemical properties and reactivity. The presence of multiple bromine atoms and an amino group in this compound makes it unique and potentially more reactive in certain chemical reactions .
属性
IUPAC Name |
1-(3-amino-2,4,6-tribromophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br3N2O/c11-5-4-6(12)10(8(13)9(5)14)15-3-1-2-7(15)16/h4H,1-3,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUMUDNLBDKRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C(=C2Br)N)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B5847291.png)
![2-METHYL-N-{4-[4-(2-METHYLPROPANAMIDO)PHENOXY]PHENYL}PROPANAMIDE](/img/structure/B5847298.png)

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5847309.png)



![3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol](/img/structure/B5847340.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5847344.png)

![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane](/img/structure/B5847363.png)

![N-{3-[(1E)-1-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL}ACETAMIDE](/img/structure/B5847365.png)

